4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
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Overview
Description
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a coumarin core with a methyl group at the 4-position and an oxirane (epoxide) ring attached via a methoxy linker at the 7-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions. The reaction proceeds as follows :
Starting Material: 7-hydroxy-4-methyl-2H-chromen-2-one.
Reagent: Epichlorohydrin.
Conditions: Reflux in the presence of a base such as potassium carbonate.
Product: this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the coumarin core can lead to hydrogenated derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products:
Oxidation: Diols.
Reduction: Hydrogenated coumarins.
Substitution: Coumarin derivatives with various functional groups at the 7-position.
Scientific Research Applications
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the synthesis of dyes, fragrances, and optical brighteners.
Mechanism of Action
Comparison with Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the epoxide ring but shares the coumarin core.
4-Methyl-7-(chloromethoxy)-2H-chromen-2-one: Similar structure but with a chloromethoxy group instead of an oxirane ring.
4-Methyl-7-(methoxymethoxy)-2H-chromen-2-one: Contains a methoxymethoxy group instead of an oxirane ring.
Uniqueness: 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is unique due to the presence of the reactive epoxide ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-methyl-7-(oxiran-2-ylmethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-4-13(14)17-12-5-9(2-3-11(8)12)15-6-10-7-16-10/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDLLDEZCGFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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